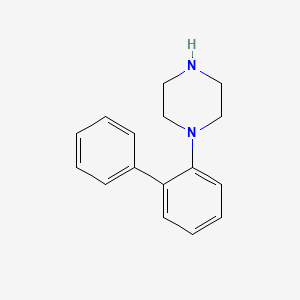

1-(联苯-2-基)哌嗪

描述

1-(Biphenyl-2-yl) piperazine is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological properties, including potential antipsychotic activity as indicated by the pharmacological evaluation of similar biphenyl moiety linked with aryl piperazine derivatives .

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step chemical reactions. For instance, novel derivatives have been synthesized using a four-component cyclo condensation involving diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol . Similarly, other derivatives have been synthesized through processes such as slow evaporation solution growth technique , Claisen Schmidt condensation followed by cyclization and Mannich’s reaction , and other efficient synthetic processes .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often elucidated using techniques like X-ray crystallography, which reveals the crystal system, space group, and lattice parameters . The piperazine ring typically adopts a chair conformation, and the presence of various substituents on the phenyl ring can influence the overall molecular geometry and intermolecular interactions .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, including intermolecular hydrogen bonding and stacking interactions, which are crucial for the stabilization of the crystal lattice . The presence of different functional groups on the piperazine ring can also influence the compound's reactivity towards electrophilic and nucleophilic attacks, as indicated by DFT calculations .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can be characterized using spectroscopic techniques such as FTIR, NMR, and UV-Vis. These methods provide insights into the vibrational and electronic properties, chemical shifts, and charge density distribution of the molecules . The thermal stability of these compounds can be assessed using techniques like TG-DTA and DSC . Additionally, the HOMO-LUMO gap derived from computational studies can indicate the chemical reactivity and stability of the compounds .

Relevant Case Studies

Several case studies have demonstrated the potential of piperazine derivatives in pharmacological applications. For example, certain derivatives have shown considerable anti-dopaminergic and anti-serotonergic activity in behavioral models, suggesting their potential as antipsychotic agents . Other derivatives have been evaluated for their antimicrobial properties, with some exhibiting excellent antibacterial and antifungal activities . Furthermore, the antidepressant and antianxiety activities of some novel derivatives have been investigated, showing significant effects in behavioral tests .

科学研究应用

抗精神病潜力

- 抗精神病活性设计和合成:已探索将联苯部分与芳基哌嗪连接的设计以及抗精神病活性衍生物的合成。这些化合物表现出抗多巴胺和抗血清素活性,其中一些显示出有希望的抗精神病特征和低触麻醉诱发潜力。包括 QSAR 在内的计算研究支持这些结果,表明具有很强的抗精神病潜力 (Bhosale 等人,2014)。

合成和对接研究

- 哌嗪-1-基-1H-吲唑衍生物的合成和对接:这些衍生物在药物化学中发挥着重要作用。1-(2-氟苯基)-3-(4-((吡啶-2-基)甲基)哌嗪-1-基)-1H-吲唑等化合物的合成过程和对接研究表明了它们在该领域的意义 (Balaraju 等人,2019)。

抗抑郁和抗焦虑活性

- 抗抑郁和抗焦虑作用的新型衍生物:已经研究了 1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪等新型衍生物的合成。这些化合物在白化小鼠的行为测试中显示出显着的抗抑郁和抗焦虑活性 (Kumar 等人,2017)。

抗癌活性

- 癌症治疗中的杂环化合物:已经进行了 1-((2S,3S)-2-(苄氧基)戊烷-3-基)-4-(4-(4-(4-羟基苯基)哌嗪-1-基)苯基)-1H-1,2,4-三唑-5(4H)-酮等化合物的合成和表征,证明了对骨癌细胞系的潜在体外抗癌活性。分子对接用于研究潜在的抗病毒活性 (Lv 等人,2019)。

- 评估对乳腺癌细胞的抗肿瘤活性:已经合成了带有哌嗪酰胺部分的 1,2,4-三嗪衍生物并研究了它们的抗癌活性。一些衍生物显示出有希望的抗增殖剂,与顺铂对乳腺癌细胞的活性相当 (Yurttaş 等人,2014)。

抗菌和抗真菌活性

- 哌嗪衍生物的抗菌活性:新型哌嗪衍生物的合成和生物学评估已证明具有显着的抗菌和抗真菌活性。这表明它们在对抗微生物感染中具有潜在用途 (Rajkumar 等人,2014)。

受体的变构增强

- 增强 A1 腺苷受体活性:已经合成哌嗪衍生物并评估其作为 A1-腺苷受体的变构增强剂,表明它们在调节受体活性和潜在治疗应用中的作用 (Romagnoli 等人,2008)。

其他应用

- 哌嗪在杀虫剂设计中:探索 1-[(4-氨基苯基)乙基]-4-[3-(三氟甲基)苯基]哌嗪 (PAPP) 作为新型杀虫剂的先导化合物,表明其在农业和害虫防治中的潜力 (Cai 等人,2010)。

- 抗糖尿病化合物:哌嗪衍生物已被证明是有效的抗糖尿病剂,强调了它们在糖尿病管理中的医学应用中的作用 (Le Bihan 等人,1999)。

安全和危害

未来方向

属性

IUPAC Name |

1-(2-phenylphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-2-6-14(7-3-1)15-8-4-5-9-16(15)18-12-10-17-11-13-18/h1-9,17H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKRVRTJVCWZOQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901029791 | |

| Record name | 1-(2-Biphenylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Biphenyl-2-yl) piperazine | |

CAS RN |

180698-18-4 | |

| Record name | 1-(2-Diphenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180698184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Biphenylyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901029791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-DIPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5S5265H6V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

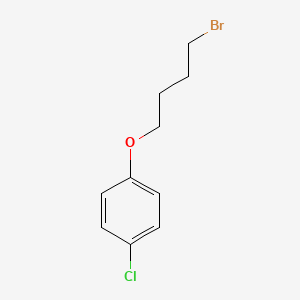

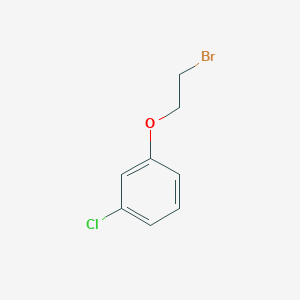

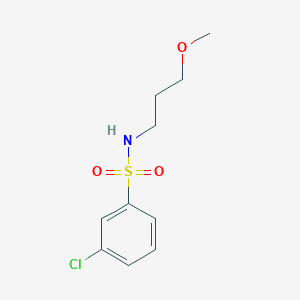

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![4-amino-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1271851.png)

![4-tert-Butylcalix[5]arene](/img/structure/B1271858.png)